Z-Leu-chloromethylketone
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Description
Molecular Structure Analysis
The molecular structure of Z-Leu-chloromethylketone can be represented by various descriptors. For instance, its InChI representation isInChI=1S/C15H20ClNO3/c1-11(2)8-13(14(18)9-16)17-15(19)20-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,17,19)/t13-/m0/s1
. The Canonical SMILES representation is CC(C)CC(C(=O)CCl)NC(=O)OCC1=CC=CC=C1
and the Isomeric SMILES representation is CC(C)CC@@HCCl)NC(=O)OCC1=CC=CC=C1
. Physical And Chemical Properties Analysis
Z-Leu-chloromethylketone has several computed properties. It has a molecular weight of 297.78 g/mol. Its XLogP3-AA value, which is a measure of its lipophilicity, is 3.5. It has one hydrogen bond donor and three hydrogen bond acceptors. It also has eight rotatable bonds. The exact mass and monoisotopic mass of the compound are both 297.1131712 g/mol .Scientific Research Applications
Inactivation of Enzymes
Z-Leu-chloromethylketone has been studied for its ability to inactivate various enzymes. In particular, research has focused on its impact on calpain, a calcium-activated proteinase. One study demonstrated the synthesis of Z-Leu-Leu-Tyr-CH2F and its comparative ability to inactivate calpain, alongside its impact on cathepsin L, another enzyme under investigation (Angliker, Anagli, & Shaw, 1992).
Effects on Human Neutrophil Respiratory Burst
Research on Z-Leu-chloromethylketone includes examining its effects on human neutrophil respiratory burst, an important immune response. A study showed that Z-Leu-chloromethylketone, as an inhibitor of chymotrypsin, interfered with superoxide production stimulated by specific chemoattractants in human neutrophils (Gervaix, Kessels, Suter, Lew, & Verhoeven, 1991).
Kinetic Evaluation as Calpain Inhibitors
Further investigations have been conducted on the kinetic evaluation of various inhibitors, including Z-Leu-chloromethylketone, for their efficacy in inhibiting calpain. This includes the development of continuous fluorogenic assays and the identification of selective time-dependent inhibitors (Harris et al., 1995).
Structure-Activity Relationship Studies
There have been structure-activity relationship (SAR) studies of chloromethyl ketone derivatives for selective enzyme inhibitors. These studies aim to understand how different structural components of Z-Leu-chloromethylketone and similar compounds affect their inhibitory activity (Hayashi, Iijima, Katada, & Kiso, 2000).
Implications for Signal Transduction
The effects of Z-Leu-chloromethylketone on signal transduction pathways have also been a subject of research. This includes studying its impact on the activation of phospholipase D in response to certain stimuli in human neutrophils (Kessels, Gervaix, Lew, & Verhoeven, 1991).
properties
IUPAC Name |
benzyl N-[(3S)-1-chloro-5-methyl-2-oxohexan-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c1-11(2)8-13(14(18)9-16)17-15(19)20-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,17,19)/t13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWQHSCPNKTIRU-ZDUSSCGKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)CCl)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)CCl)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427233 |
Source
|
Record name | Z-L-Leu-chloromethylketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Leu-chloromethylketone | |
CAS RN |
52467-54-6 |
Source
|
Record name | Z-L-Leu-chloromethylketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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